Chemical properties of 4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine
Chemical properties of 4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine
The following technical guide details the chemical properties, synthesis, and reactivity profile of 4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine . This document is structured for researchers in medicinal chemistry and drug discovery.
Executive Summary
4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine is a substituted 2-aminothiazole intermediate used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and antimicrobial agents. It functions as a versatile scaffold, offering two distinct chemical "handles" for diversification: a primary amine for amide/urea formation and an aryl bromide for palladium-catalyzed cross-coupling reactions. The presence of the ortho-methyl group on the phenyl ring introduces steric constraints that differentiate its pharmacological profile from the non-methylated analog, often improving selectivity or metabolic stability in drug candidates.
Physicochemical Properties
This molecule combines a polar, basic aminothiazole headgroup with a lipophilic, halogenated phenyl tail. The ortho-methyl group forces the phenyl ring out of coplanarity with the thiazole, influencing both solubility and π-conjugation.
Table 1: Calculated Physicochemical Constants
| Property | Value (Predicted) | Significance |
| Molecular Formula | C₁₀H₉BrN₂S | Core stoichiometry. |
| Molecular Weight | 269.16 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery). |
| cLogP | ~2.8 - 3.1 | Moderate lipophilicity; likely membrane permeable. |
| TPSA | ~63 Ų | Good oral bioavailability potential (Rule of 5 compliant). |
| pKa (Thiazole N) | ~5.3 | Weakly basic; protonates in acidic media (forming salts). |
| H-Bond Donors | 2 (-NH₂) | Primary amine acts as a donor in binding pockets. |
| H-Bond Acceptors | 3 (N, S) | Thiazole nitrogen is a key acceptor. |
| Melting Point | 135–140 °C (Est.) | Solid at room temperature; crystalline. |
Solubility Profile
-
High Solubility: DMSO, DMF, Methanol (moderate), Ethanol (moderate).
-
Low Solubility: Water (neutral pH), Hexane.
-
Solubility Enhancement: Solubility in aqueous media increases significantly below pH 4 due to protonation of the thiazole nitrogen.
Synthetic Pathway (Hantzsch Thiazole Synthesis)
The most robust route to this scaffold is the Hantzsch Thiazole Synthesis , involving the condensation of an
Reaction Scheme
The synthesis proceeds in two stages starting from commercially available 1-(4-bromo-2-methylphenyl)ethanone (CAS: 65095-33-2).
Step 1:
Step 2: Cyclization
The
Visual Synthesis Workflow
Figure 1: Step-wise Hantzsch synthesis pathway from the acetophenone precursor.
Detailed Protocol (Bench Scale)
-
Precursor Preparation: Dissolve 1-(4-bromo-2-methylphenyl)ethanone (1.0 eq) in Glacial Acetic Acid. Add Bromine (1.0 eq) dropwise at 0°C. Stir at RT for 2h. Pour into ice water, filter the solid
-bromo ketone, and dry. -
Cyclization: Suspend the
-bromo ketone (1.0 eq) and Thiourea (2.0 eq) in Ethanol (10 vol). -
Reflux: Heat to reflux (78°C) for 2–4 hours. The mixture will likely become clear then precipitate the hydrobromide salt.
-
Workup: Cool to RT. Filter the solid (HBr salt). Suspend the salt in water and basify with aqueous
or to pH 9–10 to liberate the free base. -
Purification: Filter the free base, wash with water, and recrystallize from Ethanol/Water if necessary.
Reactivity & Functionalization
This molecule is a "bifunctional" building block. The reactivity is dictated by the nucleophilic amine and the electrophilic aryl bromide.
Functionalization Logic
-
Path A (Amine Modification): The C2-amine is relatively nucleophilic but less so than an alkyl amine due to resonance with the thiazole ring. It readily undergoes acylation to form amides (common in kinase inhibitors).
-
Path B (Aryl Coupling): The C4'-bromide is an excellent handle for Pd-catalyzed cross-coupling. The ortho-methyl group introduces steric hindrance, requiring active catalysts (e.g., Buchwald precatalysts like XPhos Pd G2) for difficult couplings.
-
Path C (Thiazole C5): The C5 position of the thiazole ring is nucleophilic and can undergo electrophilic aromatic substitution (e.g., halogenation), though this is less common when the amine is free.
Reactivity Map
Figure 2: Divergent synthesis opportunities utilizing the amine and bromide handles.
Biological Relevance & Applications
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, famously present in drugs like Dasatinib (Bcr-Abl inhibitor) and various CDK inhibitors.
-
Kinase Inhibition: The 2-aminothiazole motif often functions as the "hinge binder," forming hydrogen bonds with the ATP-binding site of kinases (specifically the backbone NH and CO of the hinge region).
-
Role of the Methyl Group: The ortho-methyl group on the phenyl ring is critical for:
-
Conformational Lock: It restricts the rotation of the phenyl ring relative to the thiazole, potentially locking the molecule in a bioactive conformation.
-
Selectivity: It can induce clashes with non-target proteins, improving selectivity profiles.
-
-
Antimicrobial Activity: 4-phenylthiazole-2-amines have demonstrated activity against Gram-positive bacteria (e.g., S. aureus) and pathogenic fungi, often acting via inhibition of DNA gyrase or cell wall synthesis pathways.
Safety & Handling
-
Hazards: As an aryl bromide and aminothiazole, treat as Irritant (H315, H319, H335) . Potential for skin sensitization.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
-
Waste: Dispose of as halogenated organic waste.
References
-
Hantzsch Thiazole Synthesis Mechanism & Review
- Source: Organic Chemistry Portal. "Thiazole Synthesis."
-
URL:[Link]
-
Precursor Data (1-(4-bromo-2-methylphenyl)ethanone)
- Source: PubChem Compound Summary for CID 21938536.
-
URL:[Link]
-
Synthesis of Analogous 4-Arylthiazoles
-
General Reactivity of 2-Aminothiazoles
- Source: ScienceDirect Topics. "2-Aminothiazole."
-
URL:[Link]
